molecular formula C31H26ClN B14385541 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride CAS No. 89930-93-8

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride

Cat. No.: B14385541
CAS No.: 89930-93-8
M. Wt: 448.0 g/mol
InChI Key: NYGICXXPGIWFOM-UHFFFAOYSA-M
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Description

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is a complex organic compound with a unique structure characterized by a pyridinium core substituted with phenyl groups at positions 2, 4, and 6, and a phenylethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride typically involves the cyclotrimerization of benzonitrile with phenylacetylene. This reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the pyridinium ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction parameters and the use of robust catalysts are essential for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridinium oxides, while reduction can produce phenylethyl-substituted pyridines.

Scientific Research Applications

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phenyl groups and the pyridinium core play a crucial role in binding to these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

89930-93-8

Molecular Formula

C31H26ClN

Molecular Weight

448.0 g/mol

IUPAC Name

2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;/h1-20,23-24H,21-22H2;1H/q+1;/p-1

InChI Key

NYGICXXPGIWFOM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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